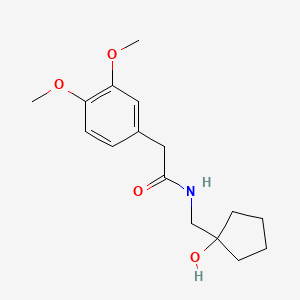

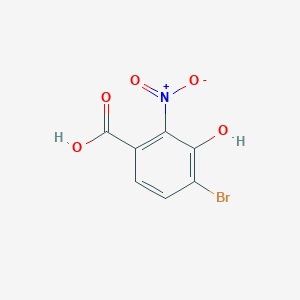

![molecular formula C12H20Cl2N6 B2916592 盐酸N-[1-(氨甲基)环戊基]-3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-胺 CAS No. 1803587-98-5](/img/structure/B2916592.png)

盐酸N-[1-(氨甲基)环戊基]-3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists . They are known to act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic agents .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings .Molecular Structure Analysis

1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles can vary widely depending on the specific substituents present on the triazole ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific substituents present on the triazole ring. For instance, the presence of a lipophilic substituent at position 6 and of the primary 8-amino group can lead to an increased affinity for certain receptors .科学研究应用

合成和化学性质

盐酸N-[1-(氨甲基)环戊基]-3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-胺是一种化合物,由于其独特的化学结构,在各种科学研究领域具有潜力。该化合物与更广泛的1,2,4-三唑并[4,3-a]哒嗪衍生物有关,这些衍生物已被合成并研究用于各种应用。例如,取代的1,2,4-三唑并[4,3-a]哒嗪衍生物的合成涉及1-(吡嗪-2-基)胍衍生物的氧化环化,为生产这些化合物提供了一种新颖、温和且便捷的合成方法。该过程允许轻松生成5-氯-[1,2,4]三唑并[4,3-a]哒嗪-3-胺和其他卤代哒嗪,为进一步研究提供多种化合物(Li 等人,2019)。

在药物化学中的应用

1,2,4-三唑并[4,3-a]哒嗪环系与盐酸N-[1-(氨甲基)环戊基]-3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-胺密切相关,已探索其潜在的药用特性。该类化合物已被合成并测试其抗惊厥活性,证明对大鼠的最大电休克诱发的癫痫发作具有有效的活性。这表明1,2,4-三唑并[4,3-a]哒嗪环系的衍生物可以作为嘌呤环的生物等排体,为开发具有减少副作用的新型抗惊厥剂奠定基础(Kelley 等人,1995)。

此外,4-氨基[1,2,4]三唑并[4,3-a]喹喔啉,一种密切相关的类别,已显示出与腺苷A1和A2受体强烈结合,表明作为新型和速效抗抑郁剂的治疗潜力。这突出了化学支架在为特定神经受体设计配体中的相关性,可能导致抑郁症治疗的突破(Sarges 等人,1990)。

作用机制

未来方向

Future research on 1,2,4-triazoles is likely to continue to focus on the synthesis of novel derivatives with improved pharmacological profiles. For instance, researchers have synthesized phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids, which showed excellent activity against all tested pathogens .

属性

IUPAC Name |

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6.2ClH/c1-9-16-17-11-10(14-6-7-18(9)11)15-12(8-13)4-2-3-5-12;;/h6-7H,2-5,8,13H2,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSNIADENHDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2NC3(CCCC3)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)

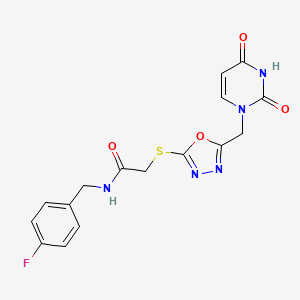

![N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2916520.png)

![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)

![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)

![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)